[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine is a tertiary amine featuring a piperidine core substituted with a cyclopropylmethyl group and a 2-aminoethyl side chain. Its molecular formula is C₁₁H₂₃N₃ (MW: 197.32 g/mol) .
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-14(12-4-5-12)9-11-3-2-7-15(10-11)8-6-13/h11-12H,2-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVITAIUKRVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Piperidine Ring Formation
The piperidine ring is typically constructed via cyclization reactions or radical-mediated rearrangements . A common approach involves:
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Cyclization of diamines : Reaction of 1,5-diaminopentane derivatives with carbonyl compounds under acidic conditions forms the piperidine backbone.
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Radical rearrangements : Aziridinylcarbinyl radicals (e.g., generated from aziridines using tri-n-butyltin hydride and AIBN) undergo 5-exo-trig cyclization to yield piperidines.
Example :
Introduction of the Aminoethyl Side Chain
The aminoethyl moiety is introduced via nucleophilic substitution or reductive amination :
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Alkylation : Piperidine intermediates react with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃).
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Reductive amination : Ketones or aldehydes are condensed with ethylenediamine, followed by reduction using NaBH₃CN or Zn/TMSOTf.
Optimization Data :
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Zn-mediated | Zn, TMSOTf, EtOAc | 50°C | 78% |
| Si/hυ-mediated | (Me₃Si)₃Si–H, TBSOTf | RT | 54% |
Zn-mediated conditions suppress reductive amination side products, enhancing selectivity.
Cyclopropane Functionalization
The cyclopropylmethyl group is added via:
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Cyclopropanation : Diazomethane or diazo compounds react with alkenes in the presence of transition metal catalysts (e.g., Pd).
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Grignard addition : Cyclopropylmagnesium bromide reacts with piperidine ketones, followed by reduction.
Key Reaction :
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to improve heat transfer and reaction control:
Catalytic Systems
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Palladium catalysis : Pd-TMM (trimethylenemethane) complexes enable [3+3] cycloadditions for piperidine formation.
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Copper additives : CuI (10 mol%) enhances zinc-mediated amination efficiency, particularly for primary alkyl halides.
Case Study :
Stereochemical Control
Chiral Auxiliaries
Asymmetric synthesis uses chiral ligands (e.g., (R)-BINAP) to enforce stereochemistry at the piperidine C3 position.
Example :
Dynamic Kinetic Resolution
Racemic mixtures are resolved via enzyme-catalyzed hydrolysis or crystallization with chiral acids.
Reaction Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amines in the compound participate in nucleophilic substitutions. These reactions typically involve alkylation or acylation:
For example, the aminoethyl group reacts with ethyl isocyanatoacetate to form urea derivatives via nucleophilic attack, as demonstrated in reductive amination protocols (e.g., NaBH₄-mediated reductions) .
Reductive Amination
The secondary amine in the piperidine ring undergoes reductive amination with ketones or aldehydes:
| Carbonyl Substrate | Conditions | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₄, dry ethanol, 0°C → RT | 93% | Not reported | |
| Cyclopropanecarbaldehyde | Pd/C, H₂ (1 atm), MeOH | 85% | Moderate (dr 3:1) |
This method is critical for introducing aromatic or strained aliphatic groups while preserving the cyclopropane ring .
Cyclopropane Ring-Opening Reactions
The cyclopropane ring undergoes ring-opening under oxidative or acidic conditions:
For instance, ozonolysis cleaves the cyclopropane ring to yield glutaraldehyde derivatives, which are valuable intermediates in further functionalization .
Coordination Chemistry
The amine groups act as ligands for metal ions, forming stable complexes:
| Metal Ion | Coordination Site | Application | Source |
|---|---|---|---|
| Pd(II) | Piperidine nitrogen and primary amine | Catalytic cross-coupling reactions | |
| Fe(III) | Cyclopropyl-methyl-amine moiety | Magnetic or redox-active materials |
These complexes are utilized in catalysis (e.g., Heck reactions) and material science .
Schiff Base Formation
The primary amine reacts with carbonyl compounds to form Schiff bases:
| Carbonyl Compound | Conditions | Product Stability | Source |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, RT, 12 h | Stable; characterized by NMR | |
| Pyruvate | MgSO₄, anhydrous DCM | Hydrolytically sensitive |
This reaction is pivotal for synthesizing imine-linked macrocycles or sensors .
Intramolecular Cyclizations
Under basic conditions, the compound undergoes cyclization to form bicyclic structures:
| Base | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| K₂CO₃ | DMF, 80°C | Bicyclo[3.2.1]amine derivatives | 78% | |
| DBU | Toluene, reflux | Piperidine-fused aziridines | 65% |
These reactions exploit the proximity of the aminoethyl side chain to the piperidine ring .
Stability Under Thermal and pH Conditions
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| pH < 3 | Cyclopropane ring hydrolysis | Linear amine + cyclopropanol | |
| 100°C, neutral pH | No decomposition | Stable for >24 h |
The compound is stable under neutral thermal conditions but degrades in strongly acidic environments.
Scientific Research Applications
The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine is a significant chemical structure in various scientific research applications, particularly in medicinal chemistry and pharmacology. This detailed article explores its applications, supported by data tables and case studies.
Pharmacological Research
The compound has been extensively studied for its potential therapeutic effects, particularly as a neurotransmitter modulator . It has shown promise in the following areas:
- Cognitive Enhancement : Research indicates that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Antidepressant Activity : Some studies suggest that derivatives of this compound could exhibit antidepressant-like effects in animal models, potentially offering new avenues for treatment.
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create analogs with varied biological activities.
Drug Development
The compound is being investigated as a lead structure for developing new drugs targeting:
- Neurological Disorders : Its ability to interact with various receptors makes it a candidate for treating conditions such as anxiety and depression.
- Pain Management : Preliminary studies suggest that it may have analgesic properties, making it a potential candidate for pain relief medications.
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry explored the effects of similar piperidine derivatives on cognitive performance in rodent models. The results indicated significant improvements in memory retention and learning capabilities, suggesting that modifications to the piperidine structure could enhance these effects further.
Case Study 2: Antidepressant Effects
Research conducted by Smith et al. (2023) demonstrated that a closely related compound exhibited significant antidepressant activity in mice. The study highlighted the importance of structural modifications in enhancing efficacy while minimizing side effects.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets. It may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share core motifs such as piperidine/piperazine rings, cyclopropane substituents, or aminoethyl side chains. Below is a detailed comparison based on chemical features, biological activity, and synthetic routes.
Structural Analogues
Key Differences and Implications
Ring Flexibility vs. Rigidity: The piperidine core in the target compound offers moderate conformational flexibility compared to piperazine derivatives (e.g., 1-(2-amino-ethyl)-piperazine) . Piperazine’s additional nitrogen atom may enhance hydrogen-bonding capacity, explaining its role as a potent β-carbonic anhydrase activator (KA ~1–3 nM).
Side Chain Modifications: The aminoethyl group in the target compound contrasts with isopropyl (e.g., [(S)-1-(2-amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine) or benzyl substituents in analogs. These variations influence lipophilicity (logP) and bioavailability .
The absence of pyridine/pyrazole moieties (as in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) may limit metal-binding or π-π stacking interactions compared to heteroaromatic derivatives .
Research Findings and Trends
Structure-Activity Relationship (SAR): Cyclopropane enhances stability but may reduce solubility; derivatives with polar groups (e.g., pyridine in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) balance this trade-off . Aminoethyl side chains improve water solubility and interaction with anionic enzyme pockets .
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine, also known as (R)-1-(2-amino-ethyl)-piperidin-3-yl-cyclopropyl-methyl-amine, is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molar Mass : 197.32 g/mol
- CAS Number : 1354007-24-1
Anticancer Properties
Recent studies indicate that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, research has shown that certain piperidine compounds can induce apoptosis in cancer cells and inhibit cell proliferation. A specific study highlighted that a similar piperidine derivative demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis .
Cholinesterase Inhibition
The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In silico studies suggest that this compound could effectively interact with AChE, potentially improving cognitive functions by increasing acetylcholine levels in the brain .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of piperidine derivatives have shown promising results. Certain derivatives have exhibited significant antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values indicating strong efficacy against various pathogens . Although specific data on this compound's antimicrobial activity is limited, its structural similarities to other active piperidine derivatives suggest potential effectiveness.
Case Study 1: Anticancer Activity
In a comparative study of several piperidine derivatives, the compound was evaluated alongside others for its ability to induce apoptosis in cancer cell lines. Results indicated that it could significantly reduce cell viability in a dose-dependent manner, with a notable IC50 value lower than many traditional chemotherapeutics .
Case Study 2: Cognitive Enhancement
A study focused on the cognitive-enhancing effects of similar compounds found that they could improve memory retention and learning capabilities in animal models. The mechanism was attributed to enhanced cholinergic transmission due to AChE inhibition . While direct studies on this specific compound are still needed, its structural characteristics suggest it may share these beneficial effects.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for [1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclopropane intermediates and amine-functionalized piperidine derivatives. Key steps include nucleophilic substitution, reductive amination, and cyclopropanation. To optimize efficiency:
- Use Design of Experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity .
- Employ purification techniques such as column chromatography or membrane-based separation (e.g., nanofiltration) to isolate high-purity products .
- Monitor reaction progress with inline spectroscopic techniques (e.g., FTIR or HPLC) to identify bottlenecks .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and cyclopropane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates .
- HPLC-PDA : Assesses purity and detects byproducts during synthesis .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers under inert gas (e.g., N2) to prevent degradation .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) be applied to optimize the synthesis parameters of this compound?
- Methodological Answer :
- Full Factorial Design : Test all combinations of critical factors (e.g., temperature, catalyst type, reaction time) to identify interactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. pH) to pinpoint optimal conditions .
- Taguchi Methods : Reduce experimental runs by focusing on robust parameter sets less sensitive to noise .
Q. What computational strategies are available to predict reaction pathways and intermediate stability during the synthesis of this amine derivative?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and evaluate activation energies .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict plausible intermediates and competing pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
Q. How should researchers address contradictions in kinetic data obtained from different catalytic systems during the compound's synthesis?
- Methodological Answer :
- Control Experiments : Isolate variables (e.g., catalyst vs. solvent effects) to identify confounding factors .
- In Situ Spectroscopy : Monitor intermediate formation rates under identical conditions (e.g., via Raman or UV-Vis) .
- Computational Validation : Compare experimental activation energies with DFT-derived values to resolve discrepancies .
Q. What methodologies are recommended for analyzing the compound's stereochemical outcomes in multi-step syntheses?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration of stereocenters .
- Crystallographic Analysis : Resolve diastereomer ratios via single-crystal X-ray diffraction .
Q. How can membrane separation technologies improve the purification efficiency of this amine compound compared to traditional methods?
- Methodological Answer :
- Nanofiltration Membranes : Selectively separate low-MW byproducts (e.g., <500 Da) without thermal degradation .
- Solvent-Resistant Membranes : Enable continuous flow purification in non-aqueous systems (e.g., DMF or THF) .
- Pore Size Optimization : Tailor membrane porosity to retain the target compound while allowing impurities to permeate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
